N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide - 953015-87-7

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

Catalog Number: EVT-2811875
CAS Number: 953015-87-7
Molecular Formula: C21H22N2O6
Molecular Weight: 398.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1-(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

Compound Description: (2E)-1-(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one is a chalcone derivative studied for its potential antimalarial activity through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] It exhibits a binding affinity of -7.53 kcal/mole, suggesting potential for antimalarial drug development. []

Relevance: Although not directly sharing the isoxazole or benzamide core of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, this compound is relevant due to its shared 3,4-dimethoxyphenyl moiety, a prominent structural feature in both compounds. Additionally, the exploration of this compound's interaction with PfDHFR-TS highlights a potential research direction for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, considering the prevalence of 3,4-dimethoxyphenyl groups in known antimalarial agents. []

(E)-3-(3,4-Dimethoxyphenyl)-1-(2-Hydroxy-4-Methoxy-5-(Prenyl)Phenyl)-Prop-2-en-1-one

Compound Description: (E)-3-(3,4-Dimethoxyphenyl)-1-(2-Hydroxy-4-Methoxy-5-(Prenyl)Phenyl)-Prop-2-en-1-one is another chalcone derivative investigated for its antimalarial properties. [] It has demonstrated activity against malaria in vitro. []

Relevance: This compound exhibits structural similarities to both N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide and (2E)-1-(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one through the presence of the 3,4-dimethoxyphenyl group. [] Its confirmed in vitro antimalarial activity further emphasizes the potential for compounds containing this moiety to act as antimalarial agents, strengthening the rationale for investigating N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in this context. []

Compound Description: KC11346 is a compound analyzed for its presence, along with two metabolites, in dog plasma using a high-performance liquid chromatographic (HPLC) method with fluorescence detection. [] The metabolites are identified as KC12795 and KC12816. []

Relevance: These compounds share the 3,4-dimethoxyphenyl motif with N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, highlighting the recurrence of this structural feature in pharmaceutical research. [] While their specific biological activity is not detailed in the provided information, their presence in metabolic studies suggests potential applications in drug development and pharmacokinetic research. []

Compound Description: These novel sulfonamide derivatives, labeled compounds 3-19, were synthesized and investigated for their anticancer activity against various cancer cell lines. [] Notably, compounds 4, 10, 16, and 19 exhibited promising cytotoxic activity. [] Compounds 10 and 19 also demonstrated significant inhibition of vascular endothelial growth factor receptor (VEGFR)-2, surpassing the activity of the reference drug dasatinib. []

Relevance: The inclusion of the 3,4-dimethoxyphenyl moiety in these sulfonamide derivatives underscores its significance in medicinal chemistry. [] While N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide belongs to a different chemical class, the shared structural element suggests a potential for investigating its anticancer properties, given the promising results observed with these sulfonamides. []

5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2(3H)-Thione Derivatives

Compound Description: These derivatives, synthesized via N-Mannich base formation from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, were evaluated for their antimicrobial and anti-proliferative activities. []

Relevance: This series of compounds, while lacking the isoxazole and benzamide features of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, are linked through the shared 3,4-dimethoxyphenyl moiety. [] The exploration of their antimicrobial and anti-proliferative potential suggests a possible direction for evaluating the biological activities of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. []

5-[5-Amino-3-(4-Fluorophenyl)Pyrazin-2-Yl]-1-Isopropylpyridine-2(1H)-One (ASP5854)

Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors with high selectivity and binding affinity. [] In animal models, it demonstrated efficacy in ameliorating Parkinson's disease symptoms and enhancing cognitive function. []

Relevance: Though structurally distinct from N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, ASP5854 shares a common research theme: exploring the therapeutic potential of compounds targeting specific receptors. [] While ASP5854 focuses on adenosine receptors, this research approach can be applied to investigating the potential interactions of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide with various receptors, furthering our understanding of its biological activity. []

8-((E)-2-(3,4-Dimethoxyphenyl)Ethenyl)-1,3-Diethyl-7-Methyl-3,7-Dihydro-1H-Purine-2,6-Dione (KW-6002; Istradefylline)

Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist used as a comparison compound in studies evaluating ASP5854's effects on Parkinson's disease and cognitive function. []

Relevance: Similar to ASP5854, KW-6002 is relevant to N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide due to its focus on receptor antagonism. [] Additionally, KW-6002 shares the 3,4-dimethoxyphenyl structural feature, further highlighting the importance of this moiety in designing compounds with biological activity, particularly in the context of neurological disorders. []

2-Amino-4-Oxo-7-(3,4-Dimethoxybenzyl)-5-Vinyl-6,7-Dihydro-3H-Pyrrolo-[2,3-d]Pyrimidine

Compound Description: This compound is an intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer treatment. []

Relevance: This compound highlights the presence of the 3,4-dimethoxyphenyl moiety in the synthesis of clinically relevant pharmaceuticals. [] Although N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is not an antifolate, the shared structural element and its presence in a multi-step synthesis pathway further underscore the versatility of the 3,4-dimethoxyphenyl group in medicinal chemistry. []

Compound Description: These compounds were synthesized and characterized using IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. [] They were further subjected to biological evaluations and docking studies. []

Relevance: The synthesis and evaluation of these compounds, while structurally different from N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, exemplify a general approach to drug discovery research. [] The detailed characterization and subsequent biological testing highlight a methodology that can be applied to exploring the properties and potential applications of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. []

(3,4-Dimethoxyphenyl)(5-(3,4-Dimethoxyphenyl)-4-(Hydroxymethyl)Tetrahydrofuran-3-Yl)Methanol

Compound Description: This novel compound, isolated from the leaves and twigs of Mitrephora winitii, exhibited anti-cancer activity against KB and MCF-7 cells with ED50 values of 13.07 µg/mL and 11.77 µg/mL, respectively. []

Relevance: The presence of two 3,4-dimethoxyphenyl groups in this compound, as in N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, emphasizes the potential significance of this structural feature for biological activity, particularly in the context of anti-cancer properties. [] The isolation of this compound from a natural source further suggests the exploration of natural product libraries for structurally similar compounds with potential therapeutic applications. []

8-Heterocycle-Substituted Xanthines

Compound Description: These derivatives were synthesized and investigated for their potential as potent and selective A2B adenosine receptor antagonists. [] Compounds 29b, 62b, and 72b demonstrated high affinity for the A2B receptor subtype and good selectivity against other adenosine receptor subtypes. []

Relevance: Although N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide does not fall under this category, the shared focus on receptor antagonism and the presence of a substituted benzamide group in some of these xanthines (e.g., compound 62b with a benzo[1,3]dioxol-5-yl-acetamide moiety) provide a valuable point of reference. [] The structure-activity relationship studies conducted on these xanthines could inform the design and development of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide analogs with potential receptor-modulating properties. []

1,4-Benzoxazine Analogues

Compound Description: These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains. []

Relevance: While structurally distinct from N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, these benzoxazine analogues demonstrate the value of exploring diverse chemical scaffolds for antimicrobial drug discovery. [] The study of their antibacterial activity highlights the importance of considering a wide range of structural motifs in the search for novel therapeutic agents. []

Properties

CAS Number

953015-87-7

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide

Molecular Formula

C21H22N2O6

Molecular Weight

398.415

InChI

InChI=1S/C21H22N2O6/c1-25-16-7-5-13(9-19(16)27-3)18-11-15(23-29-18)12-22-21(24)14-6-8-17(26-2)20(10-14)28-4/h5-11H,12H2,1-4H3,(H,22,24)

InChI Key

ITHGRXGJGDISAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.